Acid Black 26

CAS No.: 6262-07-3

Cat. No.: VC3770826

Molecular Formula: C32H21N5Na2O7S2

Molecular Weight: 697.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6262-07-3 |

|---|---|

| Molecular Formula | C32H21N5Na2O7S2 |

| Molecular Weight | 697.7 g/mol |

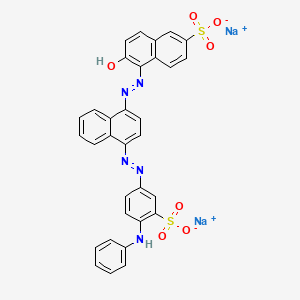

| IUPAC Name | disodium;5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C32H23N5O7S2.2Na/c38-30-17-10-20-18-23(45(39,40)41)12-13-24(20)32(30)37-36-28-16-15-27(25-8-4-5-9-26(25)28)35-34-22-11-14-29(31(19-22)46(42,43)44)33-21-6-2-1-3-7-21;;/h1-19,33,38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

| Standard InChI Key | WXUZMLVSQROLEX-UHFFFAOYSA-L |

| SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Structure and Identification

Chemical Identity

Acid Black 26 possesses specific chemical identifiers that distinguish it in regulatory and commercial contexts. The compound is registered with the Chemical Abstracts Service (CAS) number 6262-07-3 . Its molecular formula is C32H21N5Na2O7S2, representing a complex organic structure containing nitrogen-nitrogen double bonds characteristic of azo compounds . The molecular weight of Acid Black 26 is 697.65 g/mol, which places it among the medium to high molecular weight dye compounds . The European Inventory of Existing Commercial Chemical Substances (EINECS) has assigned it the number 228-412-8, providing additional regulatory identification .

Structural Characteristics

The molecular structure of Acid Black 26 features an azo backbone with sulfonated naphthalene rings. The presence of sulfonate groups (SO3Na) contributes to its water solubility, which is a crucial property for its application as an acid dye. These sulfonate groups also provide the anionic character necessary for binding with the cationic sites in protein fibers such as wool and silk. The chromophore system responsible for its navy blue to dark shade consists of conjugated aromatic rings with azo linkages that absorb light in the visible spectrum. This structure explains its strong coloring properties even at relatively low concentrations in dyeing formulations .

Physical Properties

Appearance and Physical State

Acid Black 26 appears as a blue-ray black powder at room temperature and standard pressure. This physical form makes it convenient for handling and formulation in industrial dyeing processes . The fine powder form also facilitates its dissolution in aqueous media during the preparation of dyeing baths.

Thermodynamic Properties

The dye exhibits specific thermodynamic properties that are important for processing conditions. According to technical specifications, it has a boiling point of 280°C at standard atmospheric pressure (101,325 Pa) . The density ranges from 1.364 to 1.471 g/cm³ at 20°C, which is typical for organic dye compounds of this class .

Solubility Profile

Acid Black 26 demonstrates good solubility in water, which is essential for its application as a textile dye. At 90°C, its water solubility reaches approximately 100 g/L, making it highly soluble under typical dyeing conditions . At room temperature (20°C), the water solubility ranges from 67.3 to 92.84 g/L, showing significant solubility even at lower temperatures . The compound is only slightly soluble in organic solvents such as ethanol and acetone, which is consistent with its ionic character . This solubility profile makes it particularly suitable for aqueous dyeing systems rather than solvent-based applications.

Chemical Stability

When dissolved in water, Acid Black 26 creates a blue solution. The dye shows good discharge properties, indicating its potential for creating patterns through localized chemical reduction in textile printing processes . In strong sulfuric acid, the dye appears purple, which changes to blue upon dilution. This behavior is characteristic of pH-dependent chromophore systems in many acid dyes and can be utilized in certain specialized applications or analytical procedures .

Applications and Uses

Textile Applications

The primary application of Acid Black 26 is in the textile industry, where it is extensively used for dyeing protein fibers and their blends. The dye shows particular affinity for wool, polyamide fibers (nylon), silk, and wool-blended fabrics . Its versatility extends to different forms of these materials, including loose fibers, tops, and yarns, with optimal results achieved in yarn dyeing processes . The relatively high molecular weight and specific structural features of Acid Black 26 contribute to its good affinity for these fibers, resulting in deep, rich coloration.

Leather Dyeing

Beyond textile applications, Acid Black 26 is also employed in the leather industry as a colorant. Its ability to bond with the protein structure of leather makes it suitable for creating dark blue to black shades on various leather products . The dye's properties allow for adequate penetration into the leather substrate while maintaining good surface color uniformity.

Specialty Applications

Performance Characteristics

Fastness Properties

The performance of Acid Black 26 as a textile dye can be evaluated through its fastness properties, which determine its resistance to various environmental and mechanical factors. The table below summarizes the key fastness properties based on standard industry testing protocols:

| Standard | Fiber | Soaping | Perspiration Fastness | Oxygen Bleaching | Light |

|---|---|---|---|---|---|

| AATCC | Wool | 3 | 3 | 4-5 | 5 |

| ISO | Wool | 3-4 | 1 | 4-5 | 4 |

These ratings (on a scale of 1-5, with 5 being best) indicate that Acid Black 26 exhibits moderate to good soaping fastness (3 to 3-4), moderate to poor perspiration fastness (1 to 3), excellent resistance to oxygen bleaching (4-5), and very good to excellent lightfastness (4 to 5) . These characteristics make it suitable for applications where resistance to light and oxygen bleaching is important, although care must be taken in situations where perspiration resistance is critical.

Application Parameters

For optimal dyeing results, Acid Black 26 is typically applied under controlled conditions. While specific application procedures may vary according to the substrate and machinery used, general parameters include temperature control, pH management, and the potential use of auxiliary chemicals to enhance penetration and fixation. The relatively good solubility of the dye at elevated temperatures facilitates its use in conventional dyeing equipment .

Environmental Considerations

Wastewater Treatment Research

Given the increasing environmental concerns regarding textile dye effluents, Acid Black 26 has been the subject of research focusing on wastewater treatment technologies. One significant study investigated the photodegradation of Acid Black 26 using immobilized nano-sized titanium dioxide (TiO2) particles as a photocatalyst . This research demonstrated that TiO2 nanoparticles immobilized on sackcloth fiber could effectively degrade the dye under controlled conditions.

Degradation Efficiency

The photocatalytic degradation study revealed that after 60 minutes of treatment, approximately 60% of Acid Black 26 was degraded using immobilized TiO2 particles, which performed better than TiO2 in slurry form . More impressively, after 3 hours of treatment, the TiO2-coated sackcloth fiber effectively decomposed 94% of the organic compounds present in the dye solution, as measured by Chemical Oxygen Demand (COD) reduction . These findings suggest promising approaches for addressing the environmental impact of Acid Black 26 in industrial effluents.

Factors Affecting Degradation

Research has identified several factors that influence the efficiency of Acid Black 26 degradation in wastewater treatment processes. These include the presence of oxidants such as hydrogen peroxide (H2O2), the initial concentration of the dye, the presence of anions, and the pH of the solution . Understanding these parameters is crucial for designing effective treatment systems for industrial effluents containing this dye.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume